N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-17-8-7-13(21)9-16(17)25-18(27)11-29-20-15-10-24-26(19(15)22-12-23-20)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWOJEKJHHMYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, also referred to by its CAS number 483293-59-0, is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, biological screening, and mechanisms of action associated with this compound.
Chemical Structure
The compound features a unique structure that includes:
- A 5-chloro-2-methoxyphenyl moiety
- A thioacetamide linkage
- A 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core
This structural composition suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and thiolation processes. The synthetic pathway is crucial for producing the compound in sufficient purity and yield for biological testing.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrazole-containing compounds. For instance, derivatives of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were screened against various bacterial strains, showing significant inhibitory effects. The results indicated that modifications to the phenyl and thiazole rings can enhance antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 20 |
| 10c | P. mirabilis | 18 |
Anticancer Potential
The pyrazolo[3,4-d]pyrimidine scaffold has been investigated for its anticancer properties. Compounds with this structure have shown promise in inhibiting cancer cell proliferation in various cancer types. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular signaling pathways that regulate apoptosis and proliferation through:
- Inhibition of Kinases : Targeting specific kinases that are overactive in cancer cells.
- Modulation of Apoptotic Pathways : Influencing pathways that lead to programmed cell death.
- Antioxidant Activity : Potentially reducing oxidative stress within cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazolo-containing compounds in vivo:
- Study on Tumor Growth Inhibition : A study involving mice bearing tumor xenografts demonstrated that administration of similar pyrazolo compounds significantly reduced tumor size compared to controls .
- Toxicity Assessments : Toxicological studies indicated that while these compounds exhibit potent biological activity, they also require careful evaluation for toxicity to normal cells .
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide ()
- Structural difference : Replaces the 5-chloro-2-methoxyphenyl group with a 4-fluorobenzyl moiety.
- However, the absence of a methoxy group may diminish hydrogen-bonding interactions with polar residues in enzyme pockets .
- Molecular weight: 393.44 g/mol vs.
2-[(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide ()
- Structural difference : Features a 1,3,4-thiadiazol-2-yl group instead of the chloro-methoxyphenyl substituent.
- Impact : The thiadiazole ring introduces additional hydrogen-bond acceptors, enhancing interactions with residues in ATP-binding pockets (e.g., EGFR-TK). However, reduced lipophilicity may limit cellular uptake .
Core Scaffold Modifications
4-(4-Fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile ()
- Structural difference : Replaces the acetamide group with a dihydropyrimidine-carbonitrile moiety.
- Impact : The electron-withdrawing nitrile group increases electrophilicity, improving inhibition of EGFR-TK (IC₅₀ = 0.42 μM against MCF-7 cells). This contrasts with the target compound’s acetamide group, which prioritizes solubility over direct enzyme inhibition .
Sulfur-Linked Side Chain Variations
N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]acetamide ()
- Structural difference : Incorporates a sulfonyl-linked isoxazole group.
- Impact : The sulfonamide group enhances metabolic stability but may reduce blood-brain barrier penetration compared to the target compound’s chloro-methoxy group .
Molecular Docking and SAR Insights
- The 5-chloro-2-methoxyphenyl group in the target compound occupies a hydrophobic pocket in EGFR-TK, as shown in docking studies of analogous pyrazolo[3,4-d]pyrimidines .
- Sulfur linkages (e.g., thioacetamide) improve conformational flexibility, enabling optimal positioning of the pyrazolo[3,4-d]pyrimidine core in catalytic domains .
- Fluorine substituents (e.g., in ’s compound) enhance binding via halogen bonding but may reduce solubility compared to methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
